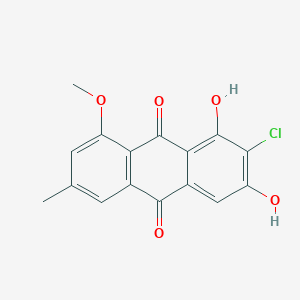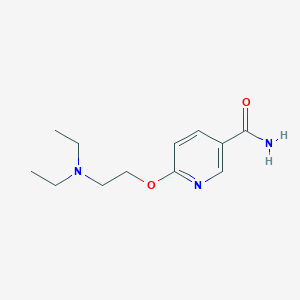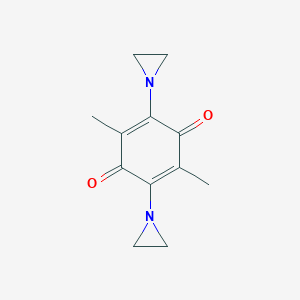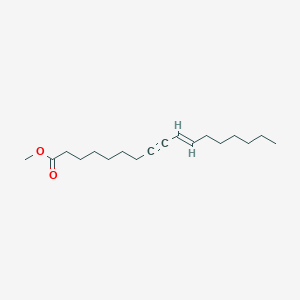
10-Heptadecen-8-ynoic acid, methyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Heptadecen-8-ynoic acid, methyl ester, (E)- is a chemical compound that has gained attention in scientific research due to its potential use in various applications. This compound is also known as Methyl 10-heptadecynoate, and it has a molecular formula of C18H30O2. In
Mecanismo De Acción
The mechanism of action of 10-Heptadecen-8-ynoic acid, methyl ester, (E)- in inhibiting cancer cell growth is not fully understood. However, studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
10-Heptadecen-8-ynoic acid, methyl ester, (E)- has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and have neuroprotective effects. It has also been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 10-Heptadecen-8-ynoic acid, methyl ester, (E)- in lab experiments is its potential use in cancer research. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 10-Heptadecen-8-ynoic acid, methyl ester, (E)-. One direction is to further explore its potential use in cancer research and develop more effective treatments for cancer using this compound. Another direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 10-Heptadecen-8-ynoic acid, methyl ester, (E)- involves the reaction of heptadec-10-ynoic acid with methanol in the presence of a catalyst. This reaction produces the methyl ester of 10-Heptadecen-8-ynoic acid, (E)-. This synthesis method has been used in various studies to obtain this compound for further research.
Aplicaciones Científicas De Investigación
10-Heptadecen-8-ynoic acid, methyl ester, (E)- has been studied for its potential use in various scientific applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propiedades
Número CAS |
16714-85-5 |
|---|---|
Nombre del producto |
10-Heptadecen-8-ynoic acid, methyl ester, (E)- |
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
methyl (E)-heptadec-10-en-8-ynoate |
InChI |
InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,12-17H2,1-2H3/b9-8+ |
Clave InChI |
QSOXHGWBNRSJPE-CMDGGOBGSA-N |
SMILES isomérico |
CCCCCC/C=C/C#CCCCCCCC(=O)OC |
SMILES |
CCCCCCC=CC#CCCCCCCC(=O)OC |
SMILES canónico |
CCCCCCC=CC#CCCCCCCC(=O)OC |
Sinónimos |
(E)-10-Heptadecen-8-ynoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



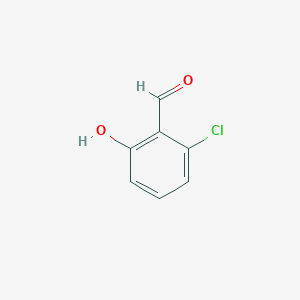
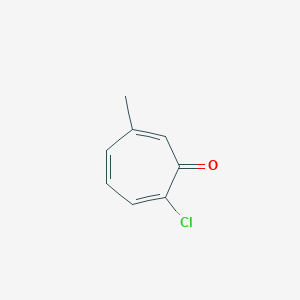
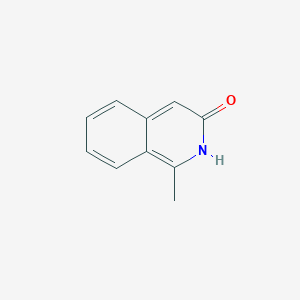
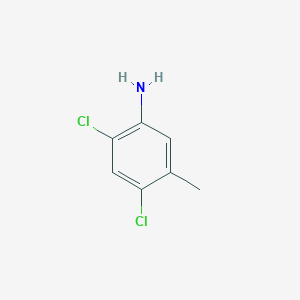
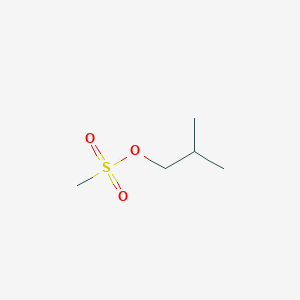
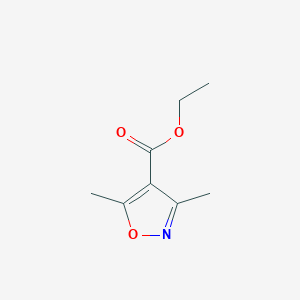
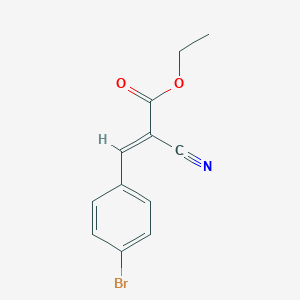
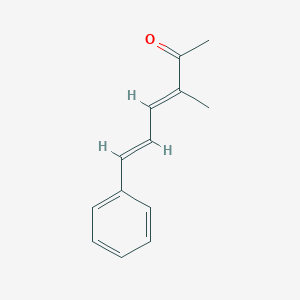
![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
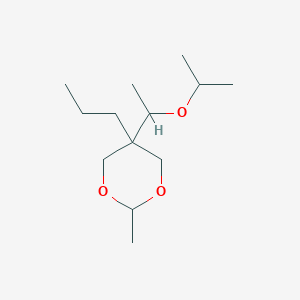
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
